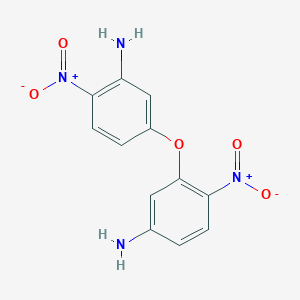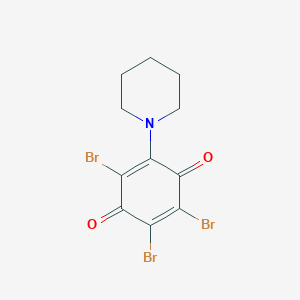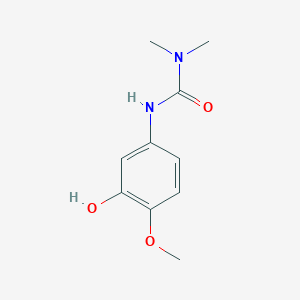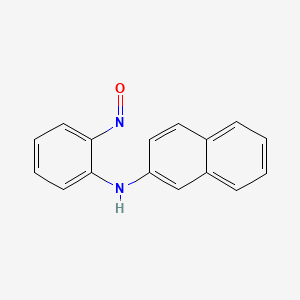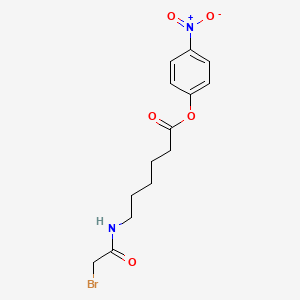
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is an organic compound that features a nitrophenyl group, a bromoacetamido group, and a hexanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate typically involves the reaction of 4-nitrophenol with hexanoic acid anhydride in the presence of a catalyst such as dilute sulfuric acid. The resulting 4-nitrophenyl hexanoate is then reacted with 2-bromoacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Products typically include substituted amides or thioethers.
Reduction Reactions: The major product is the corresponding amino compound.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl hexanoate: Similar structure but lacks the bromoacetamido group.
4-Nitrophenyl octanoate: Similar structure with a longer carbon chain.
4-Nitrophenyl valerate: Similar structure with a shorter carbon chain.
Uniqueness
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is unique due to the presence of both the nitrophenyl and bromoacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142717-05-3 |
|---|---|
Molekularformel |
C14H17BrN2O5 |
Molekulargewicht |
373.20 g/mol |
IUPAC-Name |
(4-nitrophenyl) 6-[(2-bromoacetyl)amino]hexanoate |
InChI |
InChI=1S/C14H17BrN2O5/c15-10-13(18)16-9-3-1-2-4-14(19)22-12-7-5-11(6-8-12)17(20)21/h5-8H,1-4,9-10H2,(H,16,18) |
InChI-Schlüssel |
MSYWZRCJRHQKQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCNC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



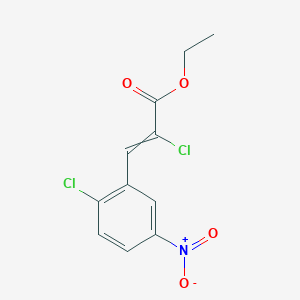
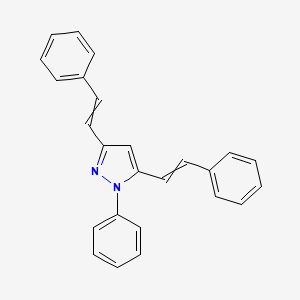
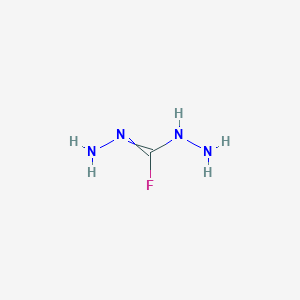
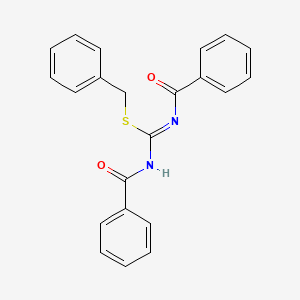

![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
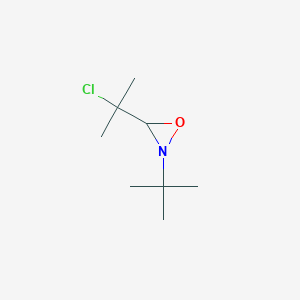
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
